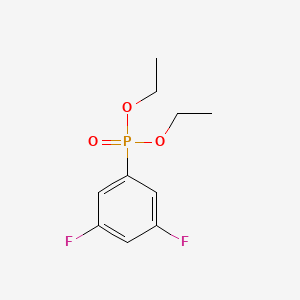![molecular formula C21H20O4 B13692207 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one is an organic compound known for its unique structure and properties It features two allyloxy groups attached to phenyl rings, which are connected through a propenone backbone with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one typically involves the reaction of 4-allyloxybenzaldehyde with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of 1,3-Bis[4-(allyloxy)phenyl]-3-oxo-2-propen-1-one.
Reduction: Formation of 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one involves its interaction with various molecular targets. The hydroxyl and allyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding to proteins and other biomolecules. Additionally, the compound’s ability to undergo oxidation and reduction reactions can modulate its activity and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis(4-allyloxyphenyl)methanone: Similar structure but lacks the hydroxyl group.
Bis(4-allyloxyphenyl)ethanone: Similar structure but with an ethanone backbone instead of propenone.
Bis(4-allyloxyphenyl)propane: Similar structure but with a propane backbone instead of propenone.
Uniqueness
1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one is unique due to the presence of both allyloxy and hydroxyl groups, which provide additional reactivity and potential for diverse applications. The propenone backbone also contributes to its distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2 |
InChI Key |
NISJCTPHEWGORP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


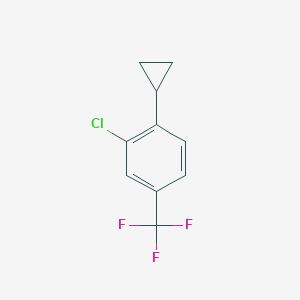

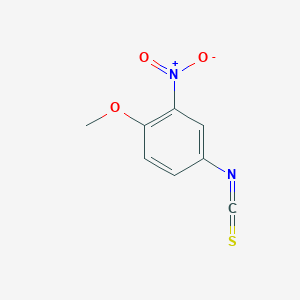
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
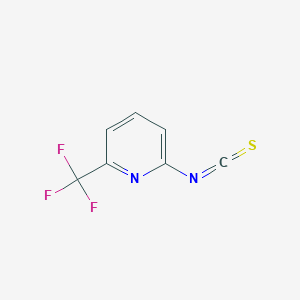
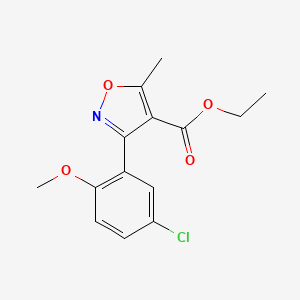
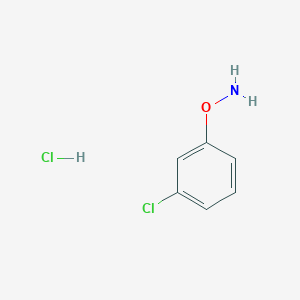
![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
